molecular formula C8H6BFO3 B3007726 (6-Fluoro-1-benzofuran-7-yl)boronic acid CAS No. 2614261-96-8

(6-Fluoro-1-benzofuran-7-yl)boronic acid

Cat. No.: B3007726
CAS No.: 2614261-96-8
M. Wt: 179.94
InChI Key: LYXZWANANJAQGW-UHFFFAOYSA-N
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Description

(6-Fluoro-1-benzofuran-7-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with a fluorine atom at the 6-position and a boronic acid group at the 7-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-1-benzofuran-7-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which involves the reaction of a halogenated benzofuran derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-1-benzofuran-7-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (6-Fluoro-1-benzofuran-7-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group plays a crucial role in facilitating the transmetalation step, while the fluorine atom can influence the electronic properties of the benzofuran ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Fluoro-1-benzofuran-7-yl)boronic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its reactivity and the electronic properties of the benzofuran ring. This makes it particularly valuable in certain synthetic applications where electronic effects are crucial .

Properties

IUPAC Name

(6-fluoro-1-benzofuran-7-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXZWANANJAQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1OC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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